molecular formula C10H10O3 B13166571 6-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

6-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

Cat. No.: B13166571
M. Wt: 178.18 g/mol
InChI Key: VYVSKSDZGPZFNW-UHFFFAOYSA-N
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Description

6-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This specific compound is characterized by a methyl group at the 6th position and a carboxylic acid group at the 3rd position of the dihydrobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Additionally, the compound can be synthesized through the oxidation of furan-2-carboxylic acid using potassium permanganate .

Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale cyclization reactions using transition-metal catalysis. The use of microwave-assisted synthesis (MWI) has also been explored for the efficient production of these compounds .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including anti-tumor, antibacterial, and anti-viral properties.

    Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The benzofuran ring structure allows it to interact with various biological macromolecules, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 6-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6th position and the carboxylic acid group at the 3rd position enhances its reactivity and potential as a lead compound in drug discovery .

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

6-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C10H10O3/c1-6-2-3-7-8(10(11)12)5-13-9(7)4-6/h2-4,8H,5H2,1H3,(H,11,12)

InChI Key

VYVSKSDZGPZFNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(CO2)C(=O)O

Origin of Product

United States

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